N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
Description
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct aromatic substituents:
- Amide moiety: A 2-fluorophenyl group attached to the nitrogen atom.
- Furan moiety: A 5-(3-nitrophenyl) substitution on the furan ring.
Properties
CAS No. |
853329-46-1 |
|---|---|
Molecular Formula |
C19H15FN2O4 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI Key |
KVYADRLFEWEPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the amide bond: This final step could involve the reaction of an amine with an acyl chloride or anhydride under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might use reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide serves as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Through electrophilic or nucleophilic mechanisms.
Biology
In biological research, this compound may be utilized to study specific pathways or as a probe in biochemical assays. Its potential interactions with biomolecules can help elucidate mechanisms underlying various biological processes.
Medicine
The compound shows promise in drug development, particularly as a pharmacological agent. Its structural characteristics suggest potential efficacy against certain diseases, including cancer. For instance, related compounds have demonstrated significant tumor growth inhibition in xenograft models, indicating that similar modifications could yield effective therapeutic agents .
Case Study 1: Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit potent anticancer properties. In a study involving non-small cell lung cancer cell lines, modifications to the compound's structure led to significant reductions in cell proliferation, with IC50 values around 1 µM .
Case Study 2: Mechanism of Action
Further investigations into the mechanism of action revealed that this compound might interact with specific enzymes or receptors, modulating biological pathways crucial for cancer progression. Detailed studies are necessary to fully understand these interactions and their implications for therapeutic applications .
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Structural and Functional Differences
Amide Substituent Variations :
- The 2-fluorophenyl group in the target compound contrasts with analogs featuring 3-chlorophenyl () or 2-nitrophenyl (). Fluorine’s strong electron-withdrawing nature may enhance metabolic stability compared to bulkier halogens like chlorine .
- In , analogs with 4-fluorophenyl on the furan ring (e.g., J048-0032) show reduced molecular weight (327.33 g/mol) compared to the target compound, highlighting the impact of nitro groups on mass and polarity.
This contrasts with 4-chlorophenyl () or 4-fluorophenyl () substituents, which are less polar.
Backbone Heteroatoms :
Biological Activity
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea features a urea functional group linked to a bromophenyl moiety and a methoxyethyl side chain. The presence of the bromine atom enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Formula
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 273.12 g/mol
The biological activity of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is primarily attributed to its interaction with various molecular targets. Urea derivatives are known to exhibit inhibitory activity against several enzymes and receptors, particularly in cancer biology.
Targeted Pathways
- EGFR Inhibition : Similar compounds have shown promising activity against the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells .
- VEGFR Activity : The compound may also impact vascular endothelial growth factor receptor (VEGFR), potentially influencing angiogenesis in tumors .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the urea structure can significantly affect biological activity. For instance:
- Substituent Variations : The introduction of electron-withdrawing groups (e.g., bromine) on the aromatic ring generally enhances inhibitory potency against EGFR.
- Side Chain Modifications : The methoxyethyl group can influence solubility and bioavailability, critical for in vivo efficacy .
Biological Activity Data
A summary of biological activities associated with similar urea derivatives is presented below:
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various urea derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with bromine substitutions exhibited enhanced cell growth inhibition compared to their non-brominated counterparts.
Case Study 2: In Vivo Efficacy
In a xenograft model, a related compound demonstrated significant tumor growth inhibition with minimal side effects, suggesting that modifications similar to those found in 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea could yield promising therapeutic agents for cancer treatment.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide Coupling: Reacting 3-(5-(3-nitrophenyl)furan-2-yl)propanoic acid with 2-fluoroaniline using coupling agents like EDC/HOBt or DCC to form the propanamide backbone .
- Suzuki-Miyaura Cross-Coupling: Introducing the 3-nitrophenyl group to the furan ring via palladium-catalyzed coupling of boronic acids with halogenated furan precursors, as demonstrated in analogous syntheses .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the final compound .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry of substituents (e.g., furan C2 vs. C5 positions) and amide bond formation. Aromatic protons in the 7.0–8.5 ppm range and nitrophenyl NO group deshielding effects are diagnostic .
- IR Spectroscopy: Peaks at ~1650–1700 cm (amide C=O stretch) and ~1520 cm (NO asymmetric stretch) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected: ~382.3 g/mol) and isotopic patterns .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Answer:
Initial screening should focus on:
- Enzyme Inhibition: Test against HIV-1 reverse transcriptase (RT) or kinases, given structural similarities to propanamide-based inhibitors (e.g., IC determination via fluorescence-based assays) .
- Antiviral Activity: Cell-based assays (e.g., cytopathic effect reduction) using pseudotyped viruses, referencing antiviral propanamide derivatives in literature .
- Cytotoxicity: MTT or resazurin assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can computational modeling elucidate its mechanism of action?
Answer:
- Density Functional Theory (DFT): Optimize geometry and calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitrophenyl group) for target binding .
- Molecular Docking: Simulate interactions with HIV-1 RT or other enzymes using AutoDock Vina. Prioritize hydrogen bonding with amide groups and π-π stacking with aromatic residues .
- MD Simulations: Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to validate docking poses .
Advanced: How do structural modifications impact its bioactivity? (SAR Analysis)
Answer:
Systematic substitutions can optimize activity:
- Fluorophenyl Position: Compare 2-fluoro vs. 3-/4-fluoro analogs to assess steric/electronic effects on target binding .
- Nitrophenyl Group: Replace NO with CN or CF to modulate electron-withdrawing properties and solubility .
- Furan Ring: Substitute furan with thiophene or pyrrole to evaluate heterocycle flexibility in enzyme active sites .
Advanced: What strategies address contradictions in biological data across studies?
Answer:
- Dose-Response Validation: Replicate assays with standardized protocols (e.g., fixed DMSO concentrations, cell passage numbers) to minimize variability .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., nitro group reduction) that may confound activity .
- Target Profiling: Employ kinome-wide screens or proteomics to identify off-target interactions explaining divergent results .
Advanced: How can its stability and degradation pathways be studied?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1 M HCl/NaOH) .
- HPLC-MS Monitoring: Track degradation products (e.g., nitro-to-amine reduction) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, per ICH Q1A(R2) .
Advanced: What enantioselective synthesis routes are feasible for chiral analogs?
Answer:
- Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer sultams during amide formation to control stereochemistry .
- Asymmetric Catalysis: Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for furan functionalization .
- HPLC Chiral Separation: Resolve enantiomers using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
